2-amino-1-(2-(methoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one
Overview
Description
Synthesis Analysis
New derivatives of imidazo [1,5- a ]pyrimidine have been synthesized by cyclization of in situ generated 1 H -imidazol-4 (5)-amine with 1,3-diketones or malondialdehyde derivatives . Utilization of asymmetrical 1,3-diketones leads to the formation of a mixture of regioisomers .Molecular Structure Analysis
The Inchi Code for a similar compound, 2-amino-5-methyl-6,7-dihydropyrazolo [1,5-a]pyrazin-4 (5H)-one, is 1S/C7H10N4O/c1-10-2-3-11-5 (7 (10)12)4-6 (8)9-11/h4H,2-3H2,1H3, (H2,8,9) .Chemical Reactions Analysis
The discovered conversion of imidazo [1,5- a ]pyrimidine core into 3 H -imidazo [4,5- b ]pyridine that takes place only under acidic conditions can be considered as a new version of Dimroth rearrangement involving cleavage of C–N bond and formation of C–C bond .Scientific Research Applications
Chemistry and Synthesis of Heterocyclic Compounds
Heterocyclic compounds, including pyrazolines and pyrazines, serve as crucial scaffolds in synthetic chemistry for developing a wide range of heterocyclic compounds with potential applications in pharmaceuticals, dyes, and materials science. The reactivity of these compounds allows for the creation of various derivatives with enhanced chemical and biological properties. For example, the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one (DCNP) and its derivatives highlights the utility of these molecules in synthesizing diverse heterocyclic structures under mild reaction conditions, demonstrating the potential for novel transformations and applications in dye and drug synthesis (Gomaa & Ali, 2020).
Role in Drug Discovery and Therapeutic Applications
Compounds like pyrazolines have been extensively studied for their pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties. The synthetic strategies for pyrazoline derivatives emphasize their importance in developing new anticancer agents, reflecting a broader interest in utilizing heterocyclic scaffolds for therapeutic purposes (Ray et al., 2022).
Contributions to Food Chemistry and Safety
Research into heterocyclic aromatic amines (HAs) formed in cooked meats elucidates the relationship between diet and cancer risk, underscoring the relevance of chemical synthesis and transformation studies for public health. The formation and fate of such compounds in food processing and their metabolic activation pathways offer insights into potential etiologic agents in human cancers, highlighting the importance of understanding the chemistry of heterocyclic compounds in food science (Snyderwine, 1994).
Advanced Materials and High Energy Density Materials (HEDM)
The exploration of azine energetic compounds, including pyrazine derivatives, in the field of energetic materials demonstrates the application of heterocyclic chemistry in developing propellants and explosives. These studies provide a foundation for utilizing heterocyclic compounds in creating materials with improved performance characteristics for industrial and defense applications (Yongjin & Shuhong, 2019).
Mechanism of Action
Target of Action
Similar compounds have been studied for their antiviral activity against rna viruses, including influenza virus and sars-cov-2 . These compounds are known to inhibit RNA-dependent RNA polymerase (RdRP) PA–PB1 subunits interaction .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to the inhibition of essential viral processes .
Biochemical Pathways
It can be inferred that the compound may interfere with the replication of rna viruses by inhibiting the rdrp enzyme, which is crucial for the replication of these viruses .
Pharmacokinetics
Similar compounds have been noted for their favourable pharmacokinetic properties .
Result of Action
Similar compounds have shown promising antiviral activity, indicating that they may effectively inhibit the replication of certain rna viruses .
Action Environment
The synthesis of similar compounds has been shown to be influenced by the reaction conditions, suggesting that the environment may play a role in the compound’s properties .
Properties
IUPAC Name |
2-amino-1-[2-(methoxymethyl)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c1-8-5-15-10(3-9(13-15)7-17-2)6-14(8)11(16)4-12/h3,8H,4-7,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTYRBKQOYEEDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2C(=CC(=N2)COC)CN1C(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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